beta-D-Galactopyranosylphenyl isothiocyanate
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Overview
Description
Beta-D-Galactopyranosylphenyl isothiocyanate: is a chemical compound with the molecular formula C13H15NO6S and a molecular weight of 313.33 g/mol . It is known for its application in the preparation of neoglycoproteins . This compound is characterized by the presence of a galactopyranosyl group linked to a phenyl isothiocyanate moiety, making it a valuable reagent in biochemical research and synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-D-Galactopyranosylphenyl isothiocyanate can be synthesized through various methods. One common approach involves the reaction of beta-D-galactopyranosyl bromide with phenyl isothiocyanate under basic conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with a purity of ≥98% .
Chemical Reactions Analysis
Types of Reactions: Beta-D-Galactopyranosylphenyl isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines or alcohols to form thiourea or thiocarbamate derivatives.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as amines or thiols.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Solvents: Dimethylformamide (DMF), dichloromethane (DCM)
Bases: Potassium carbonate (K2CO3), sodium hydroxide (NaOH)
Major Products Formed:
Thiourea Derivatives: Formed by the reaction with amines
Thiocarbamate Derivatives: Formed by the reaction with alcohols or thiols
Scientific Research Applications
Beta-D-Galactopyranosylphenyl isothiocyanate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of beta-D-Galactopyranosylphenyl isothiocyanate involves its ability to form covalent bonds with nucleophilic groups in biomolecules. The isothiocyanate group reacts with amino groups in proteins, leading to the formation of stable thiourea linkages . This covalent modification can alter the function and activity of the target biomolecule, making it useful for various biochemical applications.
Comparison with Similar Compounds
Phenyl isothiocyanate: Lacks the galactopyranosyl group, making it less specific for certain biochemical applications.
Beta-D-Glucopyranosylphenyl isothiocyanate: Similar structure but contains a glucopyranosyl group instead of a galactopyranosyl group, which may affect its reactivity and specificity.
Uniqueness: Beta-D-Galactopyranosylphenyl isothiocyanate is unique due to the presence of the galactopyranosyl group, which enhances its specificity for certain biological targets and applications. This specificity makes it a valuable tool in the synthesis of neoglycoproteins and the study of protein-carbohydrate interactions .
Properties
CAS No. |
20721-62-4 |
---|---|
Molecular Formula |
C13H15NO6S |
Molecular Weight |
313.33 g/mol |
IUPAC Name |
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(4-isothiocyanatophenoxy)oxane-3,4,5-triol |
InChI |
InChI=1S/C13H15NO6S/c15-5-9-10(16)11(17)12(18)13(20-9)19-8-3-1-7(2-4-8)14-6-21/h1-4,9-13,15-18H,5H2/t9-,10+,11+,12-,13-/m1/s1 |
InChI Key |
RWANFUZQWINQBY-KSSYENDESA-N |
Isomeric SMILES |
C1=CC(=CC=C1N=C=S)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O |
SMILES |
C1=CC(=CC=C1N=C=S)OC2C(C(C(C(O2)CO)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1N=C=S)OC2C(C(C(C(O2)CO)O)O)O |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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